methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate
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Overview
Description
Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound features a naphthoquinone moiety linked to a benzoate group through an amino linkage, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate typically involves the following steps:
Formation of the naphthoquinone intermediate: This step involves the chlorination of 1,4-naphthoquinone to produce 3-chloro-1,4-naphthoquinone.
Amination reaction: The 3-chloro-1,4-naphthoquinone is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and solvents to enhance yield and purity. Commonly used catalysts include Lewis acids like cerium chloride, which can facilitate the reaction and improve product yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The naphthoquinone moiety can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more reactive quinone species, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its potential as an anticancer and antimicrobial agent is being explored in preclinical studies.
Mechanism of Action
The mechanism of action of methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate involves its interaction with cellular targets, leading to various biological effects. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-1,4-naphthoquinone: This compound shares the naphthoquinone core and exhibits similar biological activities.
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-5-substituted-1H-pyrimidine-2,4-dione: Another derivative with comparable antimicrobial and anticancer properties.
Uniqueness
Methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoate is unique due to its specific structural features, such as the benzoate group linked through an amino linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-24-18(23)10-6-8-11(9-7-10)20-15-14(19)16(21)12-4-2-3-5-13(12)17(15)22/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEIBUHFCMKAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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